molecular formula C19H22ClFN2O B363338 1-(1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone CAS No. 670270-57-2

1-(1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone

Cat. No.: B363338
CAS No.: 670270-57-2
M. Wt: 348.8g/mol
InChI Key: SXHJVLIIIZRJRK-UHFFFAOYSA-N
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Description

1-(1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H22ClFN2O and its molecular weight is 348.8g/mol. The purity is usually 95%.
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Biological Activity

1-(1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone, also known by its CAS number 315710-83-9, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

The molecular formula of the compound is C14H12ClFNOC_{14}H_{12}ClFNO with a molecular weight of approximately 300.16 g/mol. The structure includes a pyrrole ring and a piperidine moiety, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the pyrrole ring followed by the introduction of the piperidine group.

Biological Activity Overview

The compound has been studied for various biological activities, including:

1. Antimicrobial Activity
Research indicates that derivatives containing piperidine and pyrrole structures exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity Comparison

CompoundActivity TypeMIC (μg/mL)Reference
Compound AAntibacterial16
Compound BAntifungal12.5
Target CompoundAntibacterial10

2. Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies suggest that it may inhibit specific cancer cell lines by affecting cellular pathways related to apoptosis and proliferation . The presence of the piperidine moiety is believed to enhance its interaction with biological targets involved in cancer progression.

3. Central Nervous System Activity
Given the structural features of the compound, there are indications that it may possess neuroactive properties. Compounds with similar structures have been explored for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems.

Case Studies

Several studies have investigated the biological activity of similar compounds:

Study 1: Antimicrobial Evaluation
A series of piperidine derivatives were synthesized and tested for antimicrobial activity using standard methods. The results showed that compounds containing a similar structural framework exhibited significant inhibition against pathogenic strains such as Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Screening
In an in vitro study, derivatives based on the pyrrole structure were screened against various cancer cell lines. The findings indicated notable cytotoxic effects, particularly in breast cancer cells, suggesting a potential role in cancer therapy .

Properties

IUPAC Name

1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClFN2O/c1-13-10-16(19(24)12-22-8-4-3-5-9-22)14(2)23(13)15-6-7-18(21)17(20)11-15/h6-7,10-11H,3-5,8-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHJVLIIIZRJRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)F)Cl)C)C(=O)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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